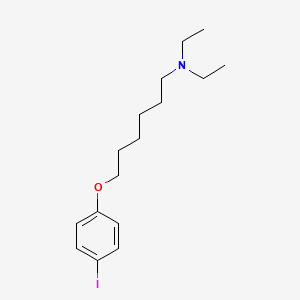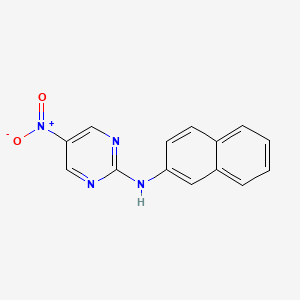amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B5089386.png)
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as "Compound X" for the purpose of Compound X is a small molecule inhibitor that targets a specific protein, making it a valuable tool for studying the role of this protein in various biological processes.
Mechanism of Action
Compound X is a small molecule inhibitor that targets a specific protein, which plays a critical role in various biological processes. The exact mechanism of action of Compound X is not fully understood, but it is believed to bind to a specific site on the protein, inhibiting its activity.
Biochemical and Physiological Effects:
Compound X has been shown to have several biochemical and physiological effects. It has been demonstrated to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Compound X has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to improve symptoms in animal models of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of Compound X is its specificity for the target protein, making it a valuable tool for studying the role of this protein in various biological processes. Another advantage is its relatively low toxicity, which allows for higher concentrations to be used in experiments. However, one limitation of Compound X is its low solubility, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on Compound X. One area of focus is the development of more efficient synthesis methods to increase yield and reduce cost. Another area of focus is the identification of other potential target proteins for Compound X, which could expand its potential applications in scientific research. Additionally, further studies are needed to fully understand the mechanism of action of Compound X and its potential applications in various areas of scientific research.
Synthesis Methods
The synthesis of Compound X involves several steps. The first step is the reaction of 4-chlorobenzenesulfonyl chloride with methylamine to form 4-chlorobenzenesulfonamide methylamine. The second step is the reaction of the resulting compound with 4-pyridinemethanol to form 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)benzamide. The overall yield of this synthesis method is approximately 50%.
Scientific Research Applications
Compound X has been shown to have potential applications in various areas of scientific research. One of the most promising areas is cancer research, where it has been demonstrated to inhibit the growth of cancer cells in vitro and in vivo. Compound X has also been studied in the context of inflammation and autoimmune diseases, where it has been shown to reduce inflammation and improve symptoms in animal models.
Properties
IUPAC Name |
4-[(4-chlorophenyl)sulfonyl-methylamino]-N-(pyridin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c1-24(28(26,27)19-8-4-17(21)5-9-19)18-6-2-16(3-7-18)20(25)23-14-15-10-12-22-13-11-15/h2-13H,14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCSVLBXFFTZNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NCC2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4-fluorobenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5089311.png)
![5-imino-6-{3-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5089312.png)

![N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide](/img/structure/B5089320.png)
![N'-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N,N-dimethyl-1,4-benzenediamine hydrochloride](/img/structure/B5089326.png)
![2-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5089336.png)
![2-(4-methylphenoxy)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5089345.png)

![N-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylethanamine](/img/structure/B5089364.png)
![4-(5-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzamide](/img/structure/B5089368.png)

![7-amino-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B5089380.png)
![8-bromo-2-(1-bromo-1-chloroethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B5089382.png)

